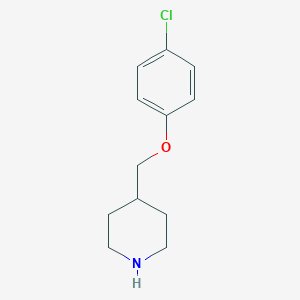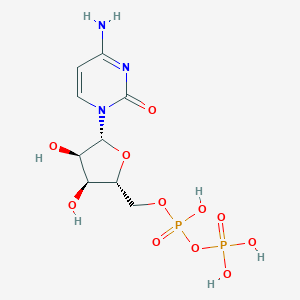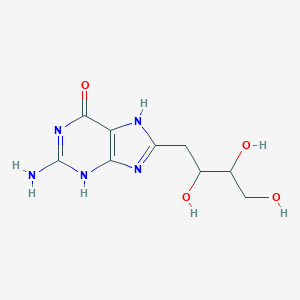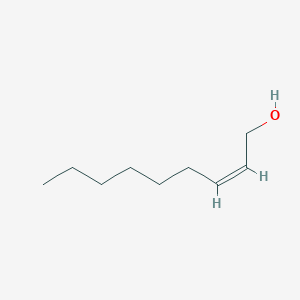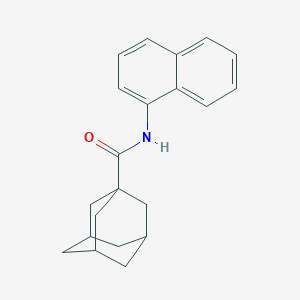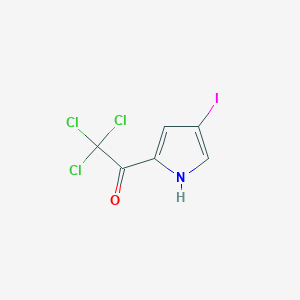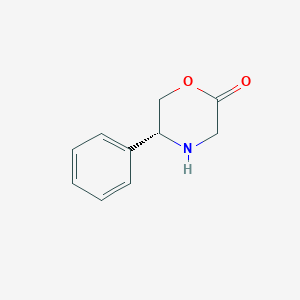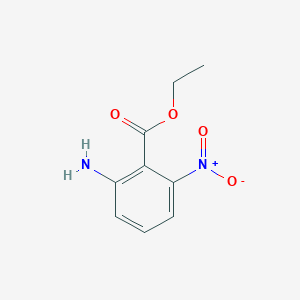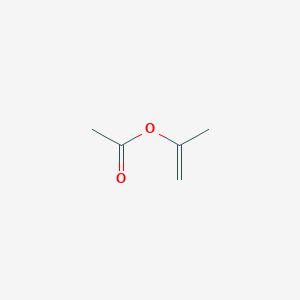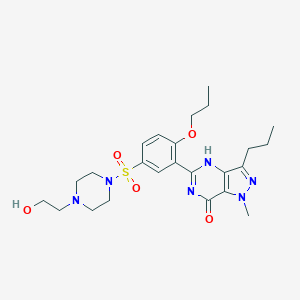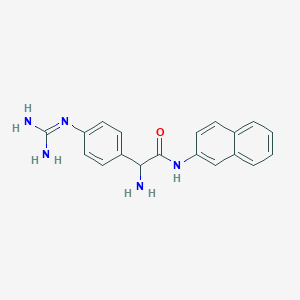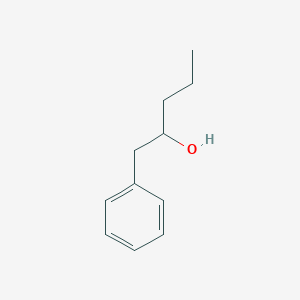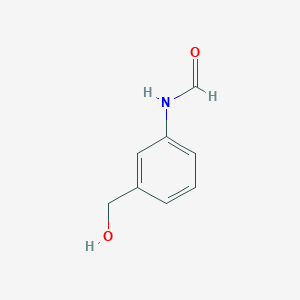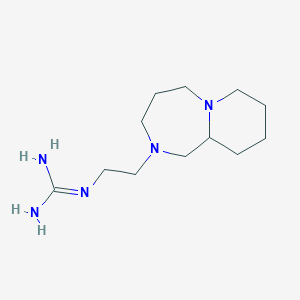
Guanidine 1,5-diazabicyclo(5.4.0)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine 1,5-diazabicyclo(5.4.0)undecane, commonly known as DBU, is a highly basic and nucleophilic organic compound. It is widely used as a catalyst and a base in various organic reactions due to its unique properties. DBU is a bicyclic guanidine with a rigid and bulky structure, which makes it an excellent catalyst for various reactions.
Mecanismo De Acción
DBU acts as a nucleophile and a base in various organic reactions. It can abstract protons from acidic compounds and donate electrons to electrophilic compounds. The bulky and rigid structure of DBU makes it an excellent catalyst for various reactions. DBU can also act as a chiral catalyst in asymmetric reactions.
Efectos Bioquímicos Y Fisiológicos
DBU has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is highly reactive and can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBU has several advantages as a catalyst and a base in organic reactions. It is highly basic and nucleophilic, which makes it an excellent catalyst for various reactions. It is also relatively cheap and readily available. However, DBU has some limitations as well. It is highly reactive and can cause skin irritation and respiratory problems if inhaled. It can also react with some compounds to form unwanted byproducts.
Direcciones Futuras
There are several future directions for the research on DBU. One possible direction is to develop new synthetic methods using DBU as a catalyst. Another direction is to study the mechanism of action of DBU in various organic reactions. The use of DBU as a chiral catalyst in asymmetric reactions is another area of research. Finally, the development of new applications for DBU in the synthesis of natural products and biologically active compounds is also an important direction for future research.
Conclusion:
In conclusion, DBU is a highly basic and nucleophilic organic compound that is widely used as a catalyst and a base in various organic reactions. It has several advantages as a catalyst, but also has some limitations. DBU has no known biochemical or physiological effects on humans or animals. The future directions for research on DBU include developing new synthetic methods, studying the mechanism of action, using it as a chiral catalyst, and developing new applications for the synthesis of natural products and biologically active compounds.
Métodos De Síntesis
DBU can be synthesized by reacting guanidine with cyclohexene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere of nitrogen or argon at a temperature of around 80°C. The product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
DBU is widely used as a catalyst and a base in various organic reactions such as Michael addition, aldol condensation, and esterification. It is also used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. DBU has been shown to be an effective catalyst in the synthesis of various natural products and biologically active compounds.
Propiedades
Número CAS |
115839-50-4 |
|---|---|
Nombre del producto |
Guanidine 1,5-diazabicyclo(5.4.0)undecane |
Fórmula molecular |
C21H45N5 |
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
2-[2-(3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C12H25N5/c13-12(14)15-5-9-16-6-3-8-17-7-2-1-4-11(17)10-16/h11H,1-10H2,(H4,13,14,15) |
Clave InChI |
ADLSSHULVIURLO-UHFFFAOYSA-N |
SMILES |
C1CCN2CCCN(CC2C1)CCN=C(N)N |
SMILES canónico |
C1CCN2CCCN(CC2C1)CCN=C(N)N |
Sinónimos |
guanidine 1,5-diazabicyclo(5.4.0)undecane guanidine diazabicycloundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



